

A Comparative Guide to FACT Inhibition: Efficacy of CBL0100 and its Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CBL0100

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The Facilitates Chromatin Transcription (FACT) complex is a critical histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair. Its overexpression in various cancers and its relative absence in normal, differentiated tissues make it an attractive target for anticancer therapy. This guide provides a comprehensive overview of **CBL0100** and its closely related, more clinically advanced analog CBL0137, two pioneering inhibitors of the FACT complex. Due to a lack of extensive public data on other distinct small molecule inhibitors directly targeting FACT, this guide will focus on the efficacy and mechanisms of these curaxin-based compounds, presenting available data to facilitate informed research and development decisions.

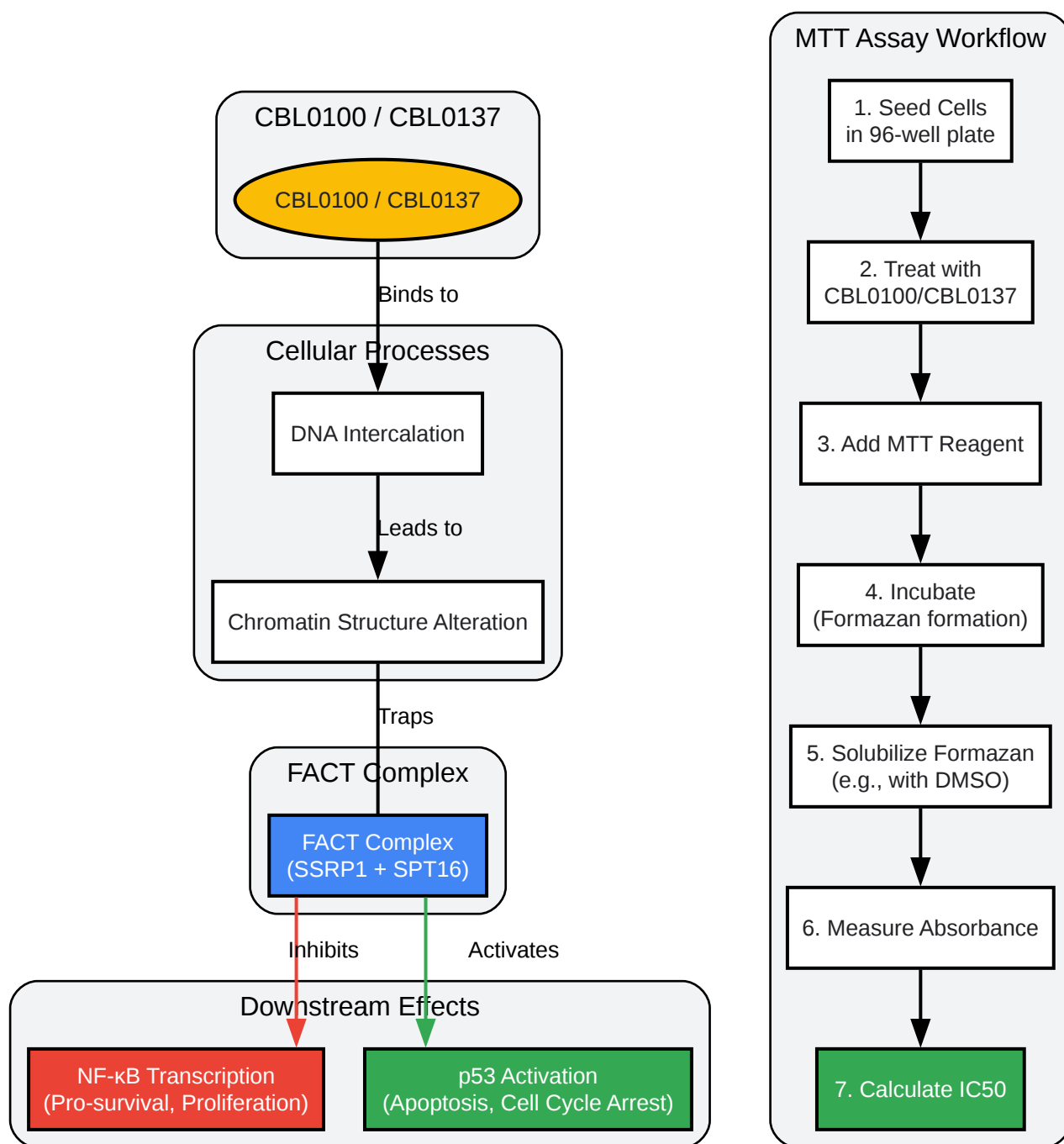
Mechanism of Action: Curaxins and the FACT Complex

CBL0100 and CBL0137 belong to a class of small molecules known as curaxins. Their primary mechanism of action involves intercalation into DNA, which alters the DNA structure and leads to the "trapping" of the FACT complex on chromatin.^{[1][2][3]} This sequestration prevents FACT from performing its normal functions in facilitating transcription elongation for a variety of oncogenic signaling pathways.^[1]

The inhibition of FACT by curaxins results in two major downstream anti-cancer effects:

- Inhibition of NF-κB (Nuclear Factor kappa B) Signaling: The NF-κB pathway is a key driver of inflammation, cell survival, and proliferation in many cancers. Its transcriptional activity is dependent on the FACT complex. By trapping FACT, **CBL0100** and CBL0137 effectively block NF-κB-mediated transcription.[\[1\]](#)[\[2\]](#)
- Activation of p53: The tumor suppressor protein p53 plays a crucial role in inducing apoptosis and cell cycle arrest in response to cellular stress. Curaxins activate p53 through a mechanism that involves the casein kinase 2 (CK2) associated with the FACT complex, leading to the phosphorylation of p53.[\[1\]](#)[\[2\]](#)

This dual mechanism of simultaneously suppressing a key oncogenic pathway and activating a critical tumor suppressor, without causing DNA damage, makes curaxins a promising class of anti-cancer agents.[\[1\]](#)



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- To cite this document: BenchChem. [A Comparative Guide to FACT Inhibition: Efficacy of CBL0100 and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606512#comparing-the-efficacy-of-cbl0100-to-other-fact-inhibitors]

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